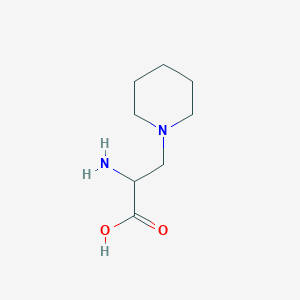

2-Amino-3-piperidin-1-ylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-piperidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVRVXOFGFQXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307543 | |

| Record name | 3-Piperidin-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-46-3 | |

| Record name | NSC192628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidin-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Piperidin 1 Ylpropanoic Acid and Its Piperidine Containing Derivatives

Enantioselective Synthesis Strategies

Achieving enantiomeric purity is critical in the synthesis of chiral molecules for pharmaceutical applications. Enantioselective strategies for preparing 2-amino-3-piperidin-1-ylpropanoic acid and its derivatives focus on establishing the desired stereocenter at the α-carbon. These methods include leveraging existing chiral molecules, employing chiral catalysts, and using enzymes for selective transformations.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. semanticscholar.org This approach transfers the inherent chirality of the starting material to the target molecule, avoiding the need for a resolution step or an asymmetric catalyst. For the synthesis of piperidine-containing amino acids, a common strategy involves the modification of natural amino acids like serine, aspartic acid, or glutamic acid. nih.govsemanticscholar.org

For instance, a synthetic route could begin with a protected L-serine derivative. The hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with piperidine (B6355638) to introduce the heterocyclic moiety. Another approach involves the ring expansion of prolinols, which are derived from the natural amino acid proline, to form substituted piperidines. nih.govresearchgate.net The key advantage is the direct transfer of stereochemistry from the starting material to the final product. The "memory of chirality" principle, where a temporary chiral center influences the stereochemistry of a subsequent reaction even after it is removed, has also been applied in the asymmetric synthesis of piperidines. nih.gov

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including amino acids and their derivatives. nih.gov This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Several catalytic methods can be adapted for the synthesis of this compound:

Asymmetric Hydrogenation: Rhodium(I)-catalyzed asymmetric hydrogenation has been successfully employed to control the stereochemistry in the synthesis of chiral piperidine structures. nih.gov This method can be applied to a suitable prochiral precursor of the target amino acid.

Asymmetric Aldol and Mannich Reactions: Organocatalysis, using chiral small molecules like L-proline, can facilitate highly enantioselective aldol or Mannich reactions. nih.govwikipedia.org A Mannich-type reaction involving piperidine, an aldehyde, and a protected glycine (B1666218) equivalent in the presence of a chiral catalyst could be a viable route to construct the desired backbone with high stereocontrol. wikipedia.org

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is another established method for the synthesis of non-proteinogenic amino acids, allowing for the alkylation of glycine Schiff base derivatives with high enantioselectivity. nih.gov

| Catalytic Strategy | Catalyst Type | Key Transformation | Potential Precursor |

| Asymmetric Hydrogenation | Chiral Rh(I) or Ru(II) complexes | Reduction of a C=C or C=N bond | A dehydroamino acid derivative |

| Asymmetric Mannich Reaction | L-proline or its derivatives | Three-component coupling | Glycine derivative, formaldehyde, piperidine |

| Asymmetric Michael Addition | Chiral organocatalyst or metal complex | Conjugate addition of piperidine | An α,β-unsaturated carbonyl compound |

Enzymatic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique leverages the stereospecificity of enzymes, which selectively catalyze the transformation of only one enantiomer. For amino acids, proteases and lipases are commonly used. researchgate.net

The general principle involves reacting a racemic mixture of an N-acylated derivative of this compound with an enzyme like papain. researchgate.net The enzyme will selectively catalyze the hydrolysis or amidation of one enantiomer (e.g., the L-enantiomer), converting it into a new product that can be easily separated from the unreacted D-enantiomer. researchgate.net For example, papain can be used to synthesize an insoluble anilide from the L-enantiomer of an N-acyl amino acid, which precipitates from the solution, leaving the N-acyl-D-amino acid in the filtrate. researchgate.net Subsequent hydrolysis of both the separated anilide and the remaining acyl-amino acid yields the pure L- and D-amino acids, respectively. Biocatalytic transamination is another powerful enzymatic method that can achieve highly enantioselective synthesis of chiral amines and piperidines from prochiral ketones or imines. researchgate.net

Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Syntheses

Both solid-phase and solution-phase methods are employed in the synthesis of peptides and molecules containing amino acid scaffolds. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is particularly advantageous for its simplicity in purification, as excess reagents and byproducts are removed by simple washing and filtration steps. hkbu.edu.hkcsic.es

The incorporation of non-proteinogenic amino acids (NPAAs) like this compound into peptide chains via SPPS requires special considerations. nih.gov The bulky nature of the piperidine side chain and the presence of a secondary amine can lead to challenges not typically encountered with standard proteinogenic amino acids.

Key adaptations include:

Coupling Reagents: Standard coupling reagents may be inefficient. More potent activating agents such as HATU or HBTU are often required to overcome the steric hindrance and facilitate efficient peptide bond formation. peptide.com

Side Reactions: The piperidine nitrogen is nucleophilic and can potentially cause side reactions. Its protection may be necessary depending on the synthetic strategy.

Diketopiperazine Formation: When incorporating the NPAA at the C-terminus, the dipeptide stage is susceptible to intramolecular cyclization to form a diketopiperazine, cleaving the peptide from the resin. peptide.com This is particularly prevalent with Fmoc-based strategies. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction. peptide.comnih.gov

To be used in SPPS, amino acids must have their reactive functional groups temporarily blocked by protecting groups. peptide.com For this compound, this necessitates the protection of the α-amino group and the carboxylic acid, and potentially the piperidine nitrogen. The choice of protecting groups is crucial and must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. peptide.com

α-Amino Group Protection: The most common protecting groups in SPPS are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). Fmoc is base-labile (removed by piperidine), while Boc is acid-labile (removed by trifluoroacetic acid, TFA). peptide.compeptide.com

Carboxylic Acid Group Protection: In SPPS, the carboxylic acid is typically anchored to the solid support (resin), which serves as its protecting group. csic.es For solution-phase synthesis, it is often protected as a methyl or ethyl ester.

The synthesis of these protected intermediates is a critical first step before they can be incorporated into larger molecules. nih.govmdpi.com For example, an N-Boc protected aziridine can serve as a precursor, which upon ring-opening with piperidine and subsequent functional group manipulations, yields the desired protected amino acid. nih.gov

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| α-Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF |

| α-Amino Group | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) |

| Piperidine Nitrogen | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) |

| Piperidine Nitrogen | Cbz (Benzyloxycarbonyl) | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid | Solid-Phase Resin (e.g., Wang, Rink) | Strong Acid (e.g., 95% TFA) |

| Carboxylic Acid | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) |

Multicomponent Reaction (MCR) Approaches for β-Amino Acid Derivatives

Key isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely employed for creating peptidomimetic structures and diverse amino acid derivatives. nih.govmdpi.com

Ugi Reaction : This four-component reaction (4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like structure known as an α-acylamino carboxamide. nih.gov The versatility of the Ugi reaction allows for the rapid assembly of complex molecules from simple building blocks. mdpi.com By selecting appropriate starting materials, this reaction can be adapted to generate β-amino acid derivatives. For instance, using a β-amino acid as one of the components can lead to the formation of more complex peptide structures. mdpi.com

Passerini Reaction : This three-component reaction (3-CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy carboxamide. nih.gov While it typically produces α-hydroxy acid derivatives, modifications and subsequent transformations can lead to amino acid scaffolds. nih.gov

Strecker Reaction : As the first reported MCR, the Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia (or an amine), and cyanide. nih.gov The initial product is an α-amino nitrile, which can be subsequently hydrolyzed to afford the corresponding α-amino acid. nih.gov Enantioselective versions of this reaction have been developed to produce chiral amino acids with high purity. nih.gov

These MCRs offer a convergent and diversity-oriented approach to synthesizing libraries of amino acid derivatives, which is highly beneficial in the early stages of drug discovery. mdpi.com

| Reaction Name | Number of Components | Reactants | Primary Product Scaffold | Relevance to Amino Acids |

| Ugi Reaction | 4 | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Direct synthesis of peptide-like structures and complex amino acid derivatives. nih.govmdpi.com |

| Passerini Reaction | 3 | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Precursor synthesis for α-hydroxy acids, convertible to amino acid scaffolds. nih.govnih.gov |

| Strecker Reaction | 3 | Carbonyl, Amine/Ammonia, Cyanide | α-Amino Nitrile | A fundamental method for the synthesis of α-amino acids upon hydrolysis of the nitrile. nih.gov |

Novel Coupling and Functionalization Procedures for Piperidine Ring Integration

The piperidine ring is a prevalent structural motif in pharmaceuticals, and developing methods to incorporate or modify this ring is a key area of synthetic research. researchgate.net Traditional methods often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions. nih.gov Modern approaches focus on the direct functionalization of pre-existing piperidine rings, offering greater efficiency and control. researchgate.net

Recent breakthroughs have provided powerful tools for the site-selective and stereoselective functionalization of the piperidine scaffold. technologynetworks.comnih.gov

C-H Functionalization : This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Rhodium-catalyzed C-H insertion reactions, for example, have been used to introduce substituents at specific positions of the piperidine ring. nih.gov The selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Biocatalytic Oxidation and Cross-Coupling : A recently developed two-stage process combines the precision of biocatalysis with the efficiency of modern cross-coupling. technologynetworks.com In the first step, an enzyme selectively oxidizes a specific C-H bond on the piperidine ring to introduce a hydroxyl group. The second step utilizes nickel-electrocatalyzed radical cross-coupling to form a new carbon-carbon bond at the functionalized site. This modular approach simplifies the construction of complex piperidines and avoids the need for expensive precious metal catalysts like palladium. technologynetworks.com

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization. This technique can be used for the direct α-C–H arylation, vinylation, or heteroarylation of N-Boc protected piperazines, a related heterocycle, providing a pathway that could be adapted for piperidines. mdpi.com These reactions proceed under mild conditions and are driven by the generation of radical intermediates. mdpi.com

These advanced methods dramatically shorten synthetic sequences, enabling the rapid creation of diverse piperidine-containing molecules from simple starting materials. technologynetworks.com

| Methodology | Catalyst/System | Bond Formed | Description |

| C-H Insertion | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | C-C | Site-selective introduction of substituents by activating a C-H bond, with selectivity controlled by the catalyst and protecting group. nih.gov |

| Biocatalytic C-H Oxidation / Radical Cross-Coupling | Enzyme / Nickel Electrocatalysis | C-OH, then C-C | A two-step process where an enzyme first hydroxylates the ring, followed by a nickel-catalyzed coupling reaction to form a C-C bond. technologynetworks.com |

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | C-C | Utilizes visible light to generate radical intermediates for direct C-H functionalization (e.g., arylation) under mild conditions. mdpi.com |

| Direct C-H Lithiation | s-BuLi / (-)-sparteine | C-C | Asymmetric functionalization via lithiation of a C-H bond adjacent to the nitrogen, followed by reaction with an electrophile. mdpi.com |

Green Chemistry Principles in the Synthesis of Amino Acid Scaffolds

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The application of its 12 principles is essential for developing sustainable synthetic routes for amino acids and pharmaceuticals. acs.org

Key principles with significant impact on amino acid synthesis include:

Atom Economy : This principle, developed by Barry Trost, aims to maximize the incorporation of all reactant atoms into the final product. acs.org MCRs are inherently atom-economical as they combine multiple molecules into one, minimizing waste. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. youtube.com The use of transition metal catalysts (Rh, Ni, Ru) and biocatalysts (enzymes) in functionalization reactions exemplifies this principle. technologynetworks.comnih.gov

Safer Solvents and Auxiliaries : Many organic syntheses rely on volatile and toxic solvents. A major challenge in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is the large volume of solvents used, such as dimethylformamide (DMF). gappeptides.com Green chemistry encourages the use of safer alternatives like water or bio-based solvents. nih.gov

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, add steps to a synthesis and generate waste. acs.org The development of highly selective catalysts that can functionalize a specific site on a molecule without the need for protecting other functional groups is a key goal. youtube.comacs.org Enzymes are particularly effective in this regard due to their high specificity. acs.org

While significant progress has been made, challenges remain, especially in the green formation of amide bonds for larger peptides and reducing solvent waste in established protocols like SPPS. gappeptides.comskpharmteco.com

| Green Chemistry Principle | Description | Application/Challenge in Amino Acid Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing syntheses with fewer steps and higher yields to minimize byproduct formation. acs.org |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Multicomponent reactions (MCRs) are highly atom-economical. By contrast, reactions using stoichiometric reagents can have low atom economy. acs.org |

| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | A major challenge in solid-phase peptide synthesis (SPPS) is replacing hazardous solvents like DMF with greener alternatives. gappeptides.com |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible. | Using enzymes or highly selective catalysts can eliminate the need for protecting groups, shortening syntheses and reducing waste. youtube.comacs.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | The use of biocatalysts and transition metal catalysts allows for reactions to occur with high efficiency and selectivity, minimizing waste. youtube.comnih.gov |

Structural Characterization and Conformational Analysis of 2 Amino 3 Piperidin 1 Ylpropanoic Acid and Its Analogs

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the initial characterization of 2-amino-3-piperidin-1-ylpropanoic acid and its derivatives. These techniques provide detailed information about the compound's atomic composition, functional groups, and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of these molecules. Both ¹H and ¹³C NMR spectra provide insights into the chemical environment of each atom, allowing for the assignment of protons and carbons in the piperidine (B6355638) ring, the amino acid backbone, and any protecting groups that may be present, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). For instance, in protected derivatives like 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride, NMR is used to confirm the presence and integrity of the Boc protecting group.

Mass Spectrometry (MS) is crucial for determining the molecular weight of the compound and confirming its elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the compound's purity and identify its molecular ion peak, which for 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride is consistent with its molecular formula C₁₃H₂₅ClN₂O₄.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the amino group, carboxylic acid, and C-N bonds of the piperidine ring can be identified. For example, the IR spectrum of a similar compound, 3-Amino-1,2-propanediol, shows distinct peaks corresponding to its hydroxyl and amino groups.

Table 1: Spectroscopic Data for Amino Acid Analogs

| Technique | Compound | Observed Features |

|---|---|---|

| ¹H NMR | 2-Amino-1,3-propanediol | Provides signals for protons on the carbon backbone and attached to oxygen and nitrogen. chemicalbook.com |

| IR | 3-Amino-1,2-propanediol | Shows characteristic absorption bands for N-H and O-H functional groups. chemicalbook.com |

| MS | 2-Amino-3-oxo-3-piperidin-1-ylpropanoic acid | Confirms the molecular weight corresponding to the formula C₈H₁₄N₂O₃. nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For chiral molecules like this compound, this technique can unambiguously establish the spatial arrangement of atoms and the stereochemistry at the chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state. For instance, a study on 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide utilized single-crystal X-ray diffraction to determine its monoclinic crystal system and detailed structural parameters. mdpi.comresearchgate.net While not the exact compound of interest, this demonstrates the power of the technique in elucidating the structures of complex heterocyclic compounds.

Table 2: Crystallographic Data for a Related Heterocyclic Compound

| Parameter | 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide mdpi.comresearchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| β (°) | 100.681(3) |

| Volume (ų) | 1367.72(7) |

Conformational Preferences and Stereochemical Influences on Molecular Architecture

The absolute configuration at the α-carbon is designated as either D or L, based on its relationship to glyceraldehyde. qmul.ac.uk Most naturally occurring amino acids have the L-configuration. libretexts.org The specific stereoisomer (R or S) according to the Cahn-Ingold-Prelog priority rules will depend on the substituents. For many standard amino acids, the L-configuration corresponds to an S-configuration. libretexts.org

The relative orientation of the amino group, the carboxyl group, and the piperidinyl-methyl side chain is determined by the torsion angles around the Cα-Cβ and Cα-N bonds. These conformational preferences are influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and solvent effects. The presence of protecting groups on the amino or carboxyl functions, such as Fmoc or Boc, can also impose conformational constraints. cusabio.comglpbio.com Understanding these stereochemical and conformational factors is crucial for designing molecules with specific shapes and biological activities.

Computational and Theoretical Studies on 2 Amino 3 Piperidin 1 Ylpropanoic Acid and Its Analogs

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding geometry and affinity of a ligand with its protein target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding energy.

In the context of 2-Amino-3-piperidin-1-ylpropanoic acid, molecular docking can be employed to screen for potential protein targets and to understand the molecular basis of its interactions. For instance, the compound could be docked against a variety of enzymes or receptors to identify those with which it forms the most stable complexes, as indicated by low docking scores. The interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex.

The insights gained from docking studies can guide the structural modification of this compound to enhance its binding affinity and selectivity for a specific target. For example, if a docking simulation reveals a key hydrogen bond interaction, the molecule can be chemically modified to strengthen this interaction, potentially leading to a more potent compound.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Asp184, Lys72, Glu170 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| HIV-1 Protease | -9.2 | Asp25, Gly27, Ile50 |

| Carbonic Anhydrase II | -7.1 | His94, Thr199, Zn2+ |

| Estrogen Receptor Alpha | -8.8 | Arg394, Glu353, His524 |

Table 1: Illustrative Molecular Docking Results for this compound against Various Protein Targets. This table presents hypothetical data to demonstrate the type of information that can be obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and dynamic behavior of molecules. These simulations are particularly useful for understanding the stability of ligand-protein complexes and for sampling the conformational space of flexible molecules.

For this compound, MD simulations can be performed on the free ligand in solution to explore its conformational preferences. Additionally, MD simulations of the compound complexed with a protein target, identified through molecular docking, can be used to assess the stability of the binding pose and to investigate the dynamics of the interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the course of the simulation to evaluate the stability of the complex.

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the binding free energy of the complex, providing a more accurate estimate of the binding affinity than docking scores alone.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Dynamic Interactions |

| Ligand in Water | 100 | 1.2 ± 0.3 | Intramolecular hydrogen bonds |

| Ligand-Protein Kinase A | 200 | 2.1 ± 0.5 | Stable hydrogen bonds with Asp184, water-mediated contacts |

| Ligand-HIV-1 Protease | 200 | 1.8 ± 0.4 | Fluctuating hydrophobic contacts with Ile50 |

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results for this compound. This table provides an example of the kind of data generated from MD simulations to assess the stability and dynamics of the ligand in different environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide accurate information about molecular orbitals, charge distribution, and reaction mechanisms. These calculations are valuable for understanding the intrinsic properties of a molecule and for predicting its chemical behavior.

In the study of this compound, quantum chemical calculations can be used to optimize its three-dimensional structure and to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the regions of the molecule that are most likely to be involved in electrostatic interactions with a biological target.

These quantum chemical insights can complement molecular docking and MD simulations by providing a more detailed understanding of the electronic factors that govern ligand-protein recognition.

| Property | Calculated Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G |

| Molecular Electrostatic Potential | Negative potential around carboxyl group, positive potential around amino group | DFT/B3LYP/6-31G* |

Table 3: Illustrative Quantum Chemical Properties of this compound. This table presents hypothetical data from quantum chemical calculations, illustrating the electronic properties that can be determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most correlated with the activity, a QSAR model can be developed to predict the activity of new, untested compounds.

For analogs of this compound, a QSAR study could be conducted if a dataset of compounds with measured biological activities is available. A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build the QSAR model.

A validated QSAR model can be a valuable tool for guiding the design of new analogs with improved activity. For example, the model might indicate that increasing the hydrophobicity of a particular region of the molecule is likely to enhance its biological effect.

| Descriptor | Coefficient | Importance |

| LogP | 0.45 | High |

| Molecular Weight | -0.12 | Medium |

| Number of Hydrogen Bond Donors | 0.28 | High |

| Topological Polar Surface Area | -0.31 | High |

| Dipole Moment | 0.09 | Low |

Table 4: Illustrative QSAR Model for Analogs of this compound. This table provides a hypothetical example of a QSAR model, showing the contribution of different molecular descriptors to the predicted biological activity.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either structure-based methods, such as molecular docking, or ligand-based methods, which rely on the similarity to known active compounds. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.

Virtual screening could be used to identify commercially available or synthetically accessible analogs of this compound that are predicted to have high affinity for a particular target. This can significantly reduce the time and cost associated with experimental screening.

De novo design strategies could be employed to generate entirely new molecules that incorporate the key structural features of this compound while also being optimized for binding to a specific target. These computer-generated structures can then be synthesized and tested experimentally, providing a rational and efficient route to the discovery of novel therapeutic agents.

| Strategy | Description | Potential Outcome |

| Structure-Based Virtual Screening | Docking a large compound library against a target protein. | Identification of new scaffolds with high predicted binding affinity. |

| Ligand-Based Virtual Screening | Searching for compounds with similar pharmacophoric features to this compound. | Discovery of structurally diverse compounds with potentially similar biological activity. |

| De Novo Design | Growing new molecules within the binding site of a target protein. | Generation of novel, potent, and selective ligands. |

Table 5: Illustrative Virtual Screening and De Novo Design Strategies for this compound Analogs. This table outlines different computational design strategies and their potential applications and outcomes.

Applications As a Versatile Chemical Building Block and Scaffold in Advanced Research

Role in Peptide and Peptidomimetic Design

The use of non-natural amino acids is a cornerstone of modern peptide and peptidomimetic chemistry, allowing for the creation of molecules with enhanced stability, receptor affinity, and novel functionalities. nbinno.com The piperidine-containing amino acid, 2-Amino-3-piperidin-1-ylpropanoic acid, fits into this strategy by introducing a saturated N-heterocyclic side chain. This modification moves beyond the 20 canonical amino acids, enabling the synthesis of peptides with tailored properties.

A recent synthetic method facilitates the creation of dipeptides containing a piperidine (B6355638) moiety. rsc.org The process involves a nucleophilic substitution (SN2) reaction between chiral triflate esters and N-Boc-aminopiperidines. rsc.org This key step, which proceeds with an inversion of configuration, yields methyl 2-[(Boc-amino)piperidin-1-yl]alkanoates with high purity. rsc.org These intermediates can then be coupled with other amino acids, such as ethyl L-phenylalaninate, to form novel N-Boc- and N-nosyl-dipeptides containing the piperidine ring structure. rsc.org The synthesis of these peptide building blocks highlights the utility of the piperidine-amino acid scaffold in expanding the toolbox for solid-phase peptide synthesis (SPPS) and solution-phase methods. rsc.orguwec.eduyoutube.com

| Precursor Compound | Reactant | Resulting Product | Yield |

| Methyl (2S)-2-[(trifluoromethanesulfonyl)oxy]propanoate | 4-Boc-aminopiperidine | Methyl (2R)-2-[(4-Boc-amino)piperidin-1-yl]propanoate | 81% |

| Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | 4-Boc-aminopiperidine | Methyl (2S)-2-[(4-Boc-amino)piperidin-1-yl]propanoate | 75% |

| Methyl (2S)-2-[(trifluoromethanesulfonyl)oxy]butanoate | 4-Boc-aminopiperidine | Methyl (2R)-2-[(4-Boc-amino)piperidin-1-yl]butanoate | 69% |

| This table presents data on the synthesis of piperidine-containing amino acid esters, which are direct precursors for incorporation into peptides. Data sourced from Nawara, M. G., et al. (2023). rsc.org |

Development of Conformationally Constrained Peptides

Introducing conformational constraints into a peptide's structure is a key strategy in peptidomimetic design to increase receptor affinity and specificity by reducing the entropic penalty upon binding. nih.gov The incorporation of cyclic structures, such as the piperidine ring of this compound, is an effective method for achieving this rigidity. cusabio.com

The piperidine ring itself exists in a stable chair conformation. X-ray crystallography studies of a derivative, methyl (2R)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}butanoate, confirmed that the 1,4-disubstituted piperidine ring adopts a chair conformation with its bulky substituents in equatorial positions to minimize steric strain. rsc.org When this amino acid is incorporated into a peptide chain, the rigid ring structure restricts the rotational freedom of the side chain (the χ angles), thereby constraining the local backbone conformation. This pre-organization of the peptide into a specific three-dimensional shape can favor the bioactive conformation required for target binding, potentially leading to more potent and selective ligands.

Design of Protease-Resistant Peptide Analogs

A significant limitation for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. nih.gov The design of protease-resistant analogs is crucial for improving their pharmacokinetic profiles. One of the most effective strategies to enhance stability is the incorporation of non-coded or unnatural amino acids. nih.gov

Peptides containing this compound are expected to exhibit increased resistance to enzymatic degradation. Proteases have evolved to recognize and cleave peptide bonds between specific canonical L-amino acid residues. The unique and bulky structure of the piperidine-containing side chain provides significant steric hindrance, which can prevent the peptide from fitting correctly into the active site of a protease. rsc.org This steric shield protects the adjacent peptide bonds from hydrolysis, thereby prolonging the half-life of the peptide in a biological environment. The use of α,α-disubstituted or N-alkylated amino acids is a known method to confer proteolytic stability, and the piperidine-containing amino acid shares these resistance-imparting characteristics. google.com

Synthesis of Heterocyclic Compound Libraries

Amino acids are versatile and widely available chiral building blocks for the synthesis of complex N-heterocyclic structures. rsc.orgnih.gov Synthetic strategies often leverage the inherent amino and carboxyl groups to construct new ring systems. While this compound is itself a product of heterocyclic synthesis, its bifunctional nature—possessing a secondary amine within the piperidine ring and the primary amine and carboxylic acid of the amino acid backbone—makes it a potential starting material for creating more complex, fused, or spirocyclic heterocyclic systems.

For instance, iodine-mediated reactions can induce domino sequences in amino acids, leading to diverse N-heterocycles through processes like Strecker degradation. rsc.org Although specific examples using this compound as a precursor for such libraries are not prominent in the literature, its structure is amenable to reactions like intramolecular cyclization or participation in multicomponent reactions to build novel heterocyclic frameworks.

Contributions to Probe Chemistry and Chemical Biology Tools

Chemical probes are essential tools for studying biological systems. Peptides incorporating unnatural amino acids are frequently used to create probes with specific properties, such as fluorescence, photo-crosslinking capabilities, or enhanced stability for imaging and interaction studies. nbinno.com The pyridine (B92270) analog of the title compound, (S)-2-amino-3-(pyridin-4-yl)propanoic acid, is noted for its utility in designing peptides with novel functionalities for use as research probes. nbinno.com The pyridine ring can engage in specific interactions like metal coordination, which can be exploited for probe design. nbinno.com While direct applications of this compound in probe chemistry are not widely documented, its stable, non-natural structure makes it a candidate for incorporation into peptide-based probes where resistance to degradation and specific conformational properties are desired.

Utilization in Biocatalysis and Enzyme Engineering Research

The use of this compound in biocatalysis and enzyme engineering is not a widely reported area of research. Biocatalysis typically involves using enzymes for chemical transformations, including the synthesis or modification of amino acids. While enzymes could potentially be engineered to recognize or synthesize this unnatural amino acid, current research in this specific area appears limited.

Potential as Scaffolds for Novel Therapeutic Agent Discovery (Preclinical)

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.gov This scaffold is valued for its favorable physicochemical properties, including good aqueous solubility, basicity that can be tuned for optimal target engagement, and a rigid conformational profile. nih.gov

Future Research Directions and Translational Perspectives Preclinical

Integration with Advanced High-Throughput Screening Platforms

The discovery of novel therapeutic agents is increasingly driven by high-throughput screening (HTS), a process that allows for the rapid assessment of large numbers of compounds against biological targets. nih.gov HTS methodologies are crucial for identifying pharmacologically active compounds from diverse chemical libraries. nih.gov For a molecule like 2-Amino-3-piperidin-1-ylpropanoic acid, integration into HTS campaigns is a primary step toward elucidating its biological potential.

Future efforts would involve the inclusion of this compound and its derivatives in diverse chemical libraries. These libraries can be screened against a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org The unique structure of the compound, featuring a tertiary amine within a piperidine (B6355638) ring linked to an amino acid, suggests it could interact with targets not addressed by more conventional fragments. Piperidine derivatives have been successfully identified as hits for various targets, including muscarinic M3 antagonists, through HTS. researchgate.net

Cell-based assays using optical endpoints are particularly powerful as they allow for the investigation of a compound's effect on specific intracellular pathways or protein-protein interactions in a more physiologically relevant context. nih.gov Furthermore, advanced screening approaches, such as those coupling HTS with machine learning, can accelerate the discovery of novel bioactive molecules. For example, machine learning models trained on large datasets can predict the activity of new molecules, prioritizing them for synthesis and biological testing. oup.com

Development of Prodrug Strategies Utilizing Amino Acid Motifs

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, or lack of target specificity. nih.govresearchgate.net The amino acid scaffold of this compound provides ideal functional groups—the α-amino group and the carboxylic acid—for prodrug development. nih.govfrontiersin.org

The carboxylic acid group can be masked through esterification. This is a common approach to increase lipophilicity and enhance membrane permeability. For instance, ester prodrugs can cover a polar carboxylic acid group, improving oral bioavailability. The amino group can be temporarily modified, for example, through N-acylation, to form amide prodrugs. nih.gov While amides are generally more stable than esters, specific N-acyl derivatives can be designed for enzymatic cleavage in the body. nih.gov

Another promising avenue is the use of amino acid promoieties to target specific transporters, such as peptide transporters (PEPT) that are expressed in the intestine and other tissues. nih.gov By attaching another amino acid or a small peptide, the resulting prodrug could leverage these transporters for enhanced absorption. The development of prodrugs using amino acid moieties has been shown to increase bioavailability, decrease toxicity, and enable more accurate drug delivery. nih.gov

Table 1: Potential Prodrug Strategies for this compound

| Targeted Functional Group | Prodrug Strategy | Potential Advantage | Relevant Enzyme Class |

|---|---|---|---|

| Carboxylic Acid | Alkyl or Aryl Ester | Increased lipophilicity, enhanced membrane permeability | Esterases |

| α-Amino Group | N-Acylation | Modulation of solubility, protection from first-pass metabolism | Amidases, Peptidases |

| α-Amino Group | N-Mannich Base | Improved oral absorption | Spontaneous or enzymatic hydrolysis |

| Carboxylic Acid | Amino Acid Ester | Targeting peptide transporters (e.g., PEPT1/2) | Esterases, Peptidases |

Exploration of Novel Biological Targets for Amino Acid-Based Ligands

The hybrid structure of this compound suggests it may interact with a variety of biological targets. The piperidine ring is a common scaffold in many approved drugs and is known to interact with targets in the central nervous system and elsewhere. encyclopedia.pubnih.gov Piperidine derivatives have been investigated as anticancer agents, antibiotics, analgesics, and for treating Alzheimer's disease. encyclopedia.pub Specifically, they have been designed as inhibitors of targets like the CCR5 receptor. nih.gov

The amino acid portion of the molecule could facilitate interactions with enzymes or receptors that recognize amino acids or small peptides. rsc.org For example, many biological processes rely on the recognition of amino acids as signaling molecules or as building blocks for biosynthesis. rsc.org Synthetic amino acids can be used to probe these systems. sciencedaily.com

Computational methods can aid in identifying potential targets. In silico tools can predict the biological activity spectrum and potential protein targets for novel compounds based on their chemical structure. clinmedkaz.org Such studies on new piperidine derivatives have suggested potential interactions with enzymes, receptors, and ion channels, indicating a wide range of possible applications. clinmedkaz.org For this compound, this could include transporters that handle amino acids or neurotransmitters, or enzymes involved in their metabolism. A recent patent application described novel piperidine derivatives as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), a target for chronic kidney disease, highlighting the continued relevance of this scaffold in drug discovery. acs.org

Advancements in Synthetic Methodologies for Scalable Production

The preclinical and clinical development of any new chemical entity requires a robust and scalable synthetic route. For non-proteinogenic amino acids (NPAAs) like this compound, efficient synthesis is a key challenge. mdpi.com Future research must focus on developing methodologies that are not only high-yielding but also cost-effective and environmentally friendly.

Several general strategies for the synthesis of NPAAs could be adapted. One approach involves the direct modification of proteinogenic amino acids. mdpi.com For example, a starting material like L-serine or L-cysteine could be chemically modified to introduce the piperidine moiety. Another common method is the asymmetric alkylation of glycine-derived imines.

Continuous flow synthesis offers an efficient, scalable, and safer alternative to traditional batch synthesis, providing enhanced control over reaction conditions. nih.gov This technology has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients and could be developed for the production of this compound. nih.gov Additionally, chemo-enzymatic methods, which use enzymes to perform key stereoselective steps, can offer high yields and enantiomeric purity, though the cost of cofactors can be a limitation for large-scale production. nih.gov

Table 2: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Strategy | Starting Materials | Key Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Alkylation of Piperidine | Piperidine, 3-halo-2-aminopropanoic acid derivative | Nucleophilic substitution | Direct, potentially few steps | Control of N-alkylation, availability of starting material |

| Reductive Amination | 2-Amino-3-oxopropanoic acid derivative, Piperidine | Imine formation and reduction | High functional group tolerance | Stability of the aldehyde precursor |

| Modification of Serine | Protected L-Serine derivative, Piperidine | Sulfonation of hydroxyl group followed by substitution | Readily available chiral starting material | Multiple protection/deprotection steps |

| Catalytic Reduction | 2-Amino-3-(pyridin-1-yl)propanoic acid salt | Heterogeneous or homogeneous hydrogenation | Utilizes a common precursor structure | Catalyst selection, potential for side reactions |

Impact on Chemical Biology and Mechanistic Understanding of Biological Processes

Synthetic amino acids are powerful tools in chemical biology for probing and manipulating biological systems. nih.govnih.gov The incorporation of NPAAs into peptides and proteins allows researchers to investigate protein structure, function, and dynamics with a precision not possible with the 20 canonical amino acids alone. nih.govrsc.org

This compound could be used as a unique building block in peptide synthesis. nih.gov Its incorporation could impart novel structural and functional properties to peptides. The bulky and basic piperidine side chain would likely disrupt typical secondary structures like alpha-helices and beta-sheets, acting as a "helix-breaker" or inducing specific turns. This conformational constraint can lead to peptides with enhanced binding affinity and selectivity for their targets. sciencedaily.com

Furthermore, peptides containing NPAAs often exhibit increased resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics. nih.govnih.gov By synthesizing peptides containing this compound, it would be possible to study its effect on proteolytic stability. This could lead to the development of more robust peptide-based drugs. Using this amino acid as a probe could provide a deeper mechanistic understanding of protein-protein interactions, enzyme catalysis, and cell signaling pathways. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-piperidin-1-ylpropanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Step 1 : Start with a piperidine-derived precursor (e.g., ethyl 3-phenyl-2-(piperidin-1-yl)propanoate, as in ) to retain the piperidin-1-yl group. React with a protected amino acid derivative (e.g., Boc-protected glycine) under mild alkaline conditions.

- Step 2 : Optimize reaction efficiency using catalytic methods (e.g., sodium methoxide) and monitor via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., DMF or THF) to enhance yield.

- Step 3 : Deprotect the amino group using trifluoroacetic acid (TFA) and purify via recrystallization or column chromatography. Validate purity using melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

- Methodological Answer :

- Structural Analysis : Use SMILES notation (e.g.,

C1CCN(CC1)C(CC(=O)O)N) for computational modeling (PubChem-based tools) and compare with experimental data from NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups . - Thermodynamic Profiling : Apply Collision-Induced Dissociation Calorimetry (CIDC) to measure gas-phase ion energetics, such as ΔrH° (enthalpy change). For example, CIDC data for sodium ion adducts of similar compounds show ΔrH° values around 201 kJ/mol (see table below) .

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔrH° (Na⁺ adduct) | 201 kJ/mol | CIDC | Kish et al., 2003 |

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for piperidine-containing amino acid derivatives?

- Methodological Answer :

- Step 1 : Compare ion clustering behavior (e.g., sodium or potassium adducts) using mass spectrometry. Discrepancies in binding energies may arise from stereochemical variations or solvent effects .

- Step 2 : Perform density functional theory (DFT) calculations to model interactions between the compound and metal ions. Validate against experimental CIDC or ion mobility data .

- Step 3 : Replicate studies under controlled conditions (e.g., inert atmosphere) to isolate environmental variables. Use consensus criteria (e.g., FINER framework) to assess data reliability .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

- Methodological Answer :

- Step 1 : Generate 3D molecular descriptors (e.g., electrostatic potential maps) using software like Gaussian or Schrödinger Suite. Cross-reference with PubChem’s computed properties (e.g., LogP, polar surface area) .

- Step 2 : Perform molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., neurotransmitter receptors). Prioritize targets based on structural homology to known piperidine ligands .

- Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition studies) and correlate with computational results using regression analysis .

Q. How should researchers design experiments to assess the compound’s safety in biological systems?

- Methodological Answer :

- Step 1 : Follow MedChemExpress safety protocols: Use fume hoods, PPE, and avoid skin contact. For cytotoxicity screening, conduct MTT assays on human cell lines (e.g., HEK293) at concentrations ≤10 µM .

- Step 2 : Perform Ames tests for mutagenicity and assess metabolic stability using liver microsomes. Include positive/negative controls (e.g., benzo[a]pyrene for mutagenicity) .

- Step 3 : Adopt the PICO(T) framework to structure hypotheses: e.g., "In in vitro models (Population), does this compound (Intervention) compared to vehicle (Comparison) alter cell viability (Outcome) over 48 hours (Time)?" .

Q. What strategies ensure rigor in studying the compound’s role in biochemical pathways?

- Methodological Answer :

- Step 1 : Use isotopically labeled analogs (e.g., ¹³C-labeled compound) for tracer studies in metabolic flux analysis. Monitor incorporation into downstream metabolites via LC-MS .

- Step 2 : Apply CRISPR-Cas9 gene editing to knockout candidate enzymes (e.g., aminotransferases) and assess pathway disruption. Validate with Western blotting .

- Step 3 : Address confounding variables (e.g., pH, cofactor availability) using factorial experimental design. Analyze data with ANOVA and post-hoc tests (e.g., Tukey’s HSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.